molecular formula C19H15ClN4O5 B4720168 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE

Cat. No.: B4720168
M. Wt: 414.8 g/mol
InChI Key: QHINTVLKYBQALS-UHFFFAOYSA-N
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Description

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, linked to a benzodioxinyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE typically involves multi-step organic reactions. Common methods include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Substitution Reactions: Introduction of chloro and nitro groups onto the pyrazole ring can be achieved through electrophilic aromatic substitution reactions.

    Coupling Reactions: The pyrazole derivative is then coupled with a benzodioxinyl benzamide precursor using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The chloro group can be substituted with nucleophiles under reductive conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activities, due to the presence of the pyrazole ring and benzodioxinyl moiety.

Medicine

Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a selective manner.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro and chloro groups could play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Similar pyrazole structure with different substituents.

    1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxinyl moiety.

Uniqueness

The uniqueness of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5/c20-15-11-23(22-18(15)24(26)27)10-12-1-3-13(4-2-12)19(25)21-14-5-6-16-17(9-14)29-8-7-28-16/h1-6,9,11H,7-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHINTVLKYBQALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE
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4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE
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4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE
Reactant of Route 4
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4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE
Reactant of Route 5
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4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE
Reactant of Route 6
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4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE

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